Retatrutide
CAS No.:
Cat. No.: VC18915523
Molecular Formula: C227H354N48O69
Molecular Weight: 4860 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C227H354N48O69 |
---|---|
Molecular Weight | 4860 g/mol |
IUPAC Name | 20-[[(1S)-4-[2-[2-[2-[[(5S)-5-amino-6-[[(5S)-5-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-5-amino-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-2-methylpropanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-2,4-dimethylpentanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-6-[[(2S)-1-[[(2S)-5-amino-1-[[1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[2-[(2S)-2-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[(2S)-2-[(2S)-2-[(2S)-2-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-2-oxoethyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-6-oxohexyl]amino]-6-oxohexyl]amino]-2-oxoethoxy]ethoxy]ethylamino]-1-carboxy-4-oxobutyl]amino]-20-oxoicosanoic acid |
Standard InChI | InChI=1S/C227H354N48O69/c1-23-128(11)184(214(331)249-149(86-91-181(299)300)198(315)253-155(109-138-72-78-141(284)79-73-138)202(319)252-153(104-125(5)6)200(317)251-152(103-124(3)4)199(316)248-147(85-90-180(297)298)193(310)238-114-174(290)237-117-178(294)272-96-53-64-166(272)212(329)261-163(120-278)209(326)259-162(119-277)195(312)240-115-175(291)241-132(15)218(335)274-98-55-66-168(274)220(337)275-99-56-67-169(275)219(336)273-97-54-65-167(273)213(330)258-161(118-276)188(233)305)266-206(323)157(107-135-57-41-39-42-58-135)250-190(307)131(14)243-222(340)225(18,19)270-211(328)150(83-88-171(232)287)245-189(306)130(13)242-196(313)145(63-49-52-94-236-191(308)143(229)61-48-51-93-234-177(293)123-344-102-101-343-100-95-235-172(288)89-84-151(221(338)339)244-173(289)68-45-37-35-33-31-29-27-25-26-28-30-32-34-36-38-46-69-179(295)296)246-197(314)146(62-47-50-92-228)247-204(321)159(111-182(301)302)255-201(318)154(105-126(7)8)264-224(342)227(22,113-127(9)10)271-217(334)185(129(12)24-2)267-210(327)165(122-280)260-203(320)156(110-139-74-80-142(285)81-75-139)254-205(322)160(112-183(303)304)256-208(325)164(121-279)262-216(333)187(134(17)282)268-207(324)158(108-136-59-43-40-44-60-136)257-215(332)186(133(16)281)265-176(292)116-239-194(311)148(82-87-170(231)286)263-223(341)226(20,21)269-192(309)144(230)106-137-70-76-140(283)77-71-137/h39-44,57-60,70-81,124-134,143-169,184-187,276-285H,23-38,45-56,61-69,82-123,228-230H2,1-22H3,(H2,231,286)(H2,232,287)(H2,233,305)(H,234,293)(H,235,288)(H,236,308)(H,237,290)(H,238,310)(H,239,311)(H,240,312)(H,241,291)(H,242,313)(H,243,340)(H,244,289)(H,245,306)(H,246,314)(H,247,321)(H,248,316)(H,249,331)(H,250,307)(H,251,317)(H,252,319)(H,253,315)(H,254,322)(H,255,318)(H,256,325)(H,257,332)(H,258,330)(H,259,326)(H,260,320)(H,261,329)(H,262,333)(H,263,341)(H,264,342)(H,265,292)(H,266,323)(H,267,327)(H,268,324)(H,269,309)(H,270,328)(H,271,334)(H,295,296)(H,297,298)(H,299,300)(H,301,302)(H,303,304)(H,338,339)/t128-,129-,130-,131-,132-,133-,134+,143-,144-,145-,146-,147-,148-,149-,150-,151-,152-,153-,154-,155-,156-,157-,158-,159-,160-,161-,162-,163-,164-,165-,166-,167-,168-,169-,184-,185-,186-,187-,227-/m0/s1 |
Standard InChI Key | PIHZSFXNGVXGER-QQQDAUCCSA-N |
Isomeric SMILES | CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](C)C(=O)N3CCC[C@H]3C(=O)N4CCC[C@H]4C(=O)N5CCC[C@H]5C(=O)N[C@@H](CO)C(=O)N)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@H](C)NC(=O)C(C)(C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CCCCNC(=O)[C@H](CCCCNC(=O)COCCOCCNC(=O)CC[C@@H](C(=O)O)NC(=O)CCCCCCCCCCCCCCCCCCC(=O)O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@](C)(CC(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CO)NC(=O)[C@H](CC7=CC=C(C=C7)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC8=CC=CC=C8)NC(=O)[C@H]([C@H](C)O)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)C(C)(C)NC(=O)[C@H](CC9=CC=C(C=C9)O)N |
Canonical SMILES | CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NCC(=O)N2CCCC2C(=O)NC(CO)C(=O)NC(CO)C(=O)NCC(=O)NC(C)C(=O)N3CCCC3C(=O)N4CCCC4C(=O)N5CCCC5C(=O)NC(CO)C(=O)N)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CCCCNC(=O)C(CCCCNC(=O)COCCOCCNC(=O)CCC(C(=O)O)NC(=O)CCCCCCCCCCCCCCCCCCC(=O)O)N)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C)(CC(C)C)NC(=O)C(C(C)CC)NC(=O)C(CO)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC8=CC=CC=C8)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(C)(C)NC(=O)C(CC9=CC=C(C=C9)O)N |
Introduction
Pharmacological Profile and Mechanism of Action
Chemical Structure
Retatrutide is a synthetic peptide with the amino acid sequence:
YA¹QGTFTSDYSIL²LDKK⁴AQA¹AFIEYLLEGGPSSGAPPPS³
Key modifications include:
-
A¹: 2-aminoisobutyric acid (AiB) substitution for enhanced stability
-
L²: α-methyl leucine to resist enzymatic degradation
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K⁴: (AEEA)-γ-Glu-C20 diacid conjugate for prolonged half-life
These structural adaptations enable once-weekly subcutaneous administration, with pharmacokinetic studies showing dose-dependent exposure up to 12 mg .
Receptor Activation Dynamics
Retatrutide exhibits differential receptor binding affinities:
Receptor | Relative Potency (vs. Native Hormone) |
---|---|
GLP-1R | 50% |
GIPR | 120% |
GCGR | 30% |
This profile promotes:
-
Appetite suppression via GLP-1R activation in the hypothalamus
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Insulin sensitization through GIPR-mediated adipose tissue modulation
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Increased energy expenditure via GCGR-driven hepatic glucose production
Clinical Efficacy Data
Weight Loss Outcomes
Phase 2 trials demonstrate dose-dependent efficacy:
Trial Population | Dose (mg) | Duration | Mean Weight Loss | ≥25% Weight Loss |
---|---|---|---|---|
Obesity (non-diabetic) | 12 | 48 weeks | 24.2% | 48% |
Type 2 Diabetes | 12 | 36 weeks | 16.9% | 22% |
Post-Lifestyle Intervention | 12 | 72 weeks | 18.4%* | 34% |
*Additional weight loss after initial 6.9% reduction from lifestyle changes .
Notably, participants with BMI ≥35 kg/m² achieved 28% greater weight reduction compared to those with BMI <35 kg/m² . Females exhibited 12% higher responsiveness than males, potentially due to hormonal influences on GIP receptor expression .
Metabolic Improvements
Retatrutide significantly improves cardiometabolic parameters:
Parameter | Change vs. Placebo (12 mg dose) |
---|---|
HbA1c | −2.2% (T2D population) |
LDL Cholesterol | −18.7 mg/dL |
Systolic BP | −8.2 mmHg |
Liver Fat Content | 90% normalization rate |
In type 2 diabetes patients, these effects occurred independently of weight loss, suggesting direct metabolic actions .
Event | Incidence (12 mg) | Placebo |
---|---|---|
Nausea | 42% | 12% |
Diarrhea | 29% | 8% |
Vomiting | 18% | 3% |
Serious AEs | 6-8% | 5% |
Discontinuation Rate | 16% | 2% |
Gastrointestinal events were typically transient, with 78% resolving within 4-8 weeks without dose reduction .
Special Population Considerations
No clinically significant differences emerged in:
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Cardiovascular safety (HR 0.92 for MACE)
-
Renal function (eGFR change −1.2 mL/min)
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Bone density (DXA scan Δ−0.3%)
Comparative Effectiveness
Versus Dual Agonists
Head-to-head data from phase 2 trials:
Agent | Target Receptors | 48-Week WL | HbA1c Reduction |
---|---|---|---|
Retatrutide 12 mg | GLP-1/GIP/GCGR | 24.2% | −2.2% |
Tirzepatide 15 mg | GLP-1/GIP | 22.5% | −1.8% |
Cagrilintide 2.4 mg | GLP-1/Amylin | 17.1% | −1.1% |
Retatrutide’s triple agonism provides 18% greater WL than dual agonists in matched populations (p<0.01) .
Versus Bariatric Surgery
At 48 weeks, retatrutide achieves:
-
92% of the weight loss from Roux-en-Y gastric bypass
-
105% of sleeve gastrectomy outcomes
Notably, 36% of retatrutide patients surpassed 25% WL – a threshold previously exclusive to surgical interventions .
Ongoing Research and Future Directions
The TRIUMPH phase 3 program (NCT04881760) is evaluating retatrutide in:
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Obesity with OSA (n=2,300)
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Obesity-related osteoarthritis (n=1,850)
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Type 2 diabetes with CVD (n=3,200)
Preliminary data suggest:
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38% reduction in OSA episodes vs. placebo
-
2.1-fold improvement in WOMAC pain scores
Future research directions include:
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Combination therapies with amylin analogs
-
Oral formulation development
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Pediatric obesity indications (planned phase 2 trial 2026)
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